2-Methyl-2-azaspiro[4.4]non-7-EN-1-one
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Overview
Description
2-Methyl-2-azaspiro[44]non-7-EN-1-one is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-azaspiro[4.4]non-7-EN-1-one can be achieved through several synthetic routes. One common method involves the annulation of cyclopentane and four-membered rings using readily available starting materials. These reactions typically employ conventional chemical transformations and minimal chromatographic purifications .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would likely apply.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-azaspiro[4.4]non-7-EN-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-Methyl-2-azaspiro[4.4]non-7-EN-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of enzyme interactions.
Industry: It can be used in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-2-azaspiro[4.4]non-7-EN-1-one involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Azaspiro[3.4]octane
- 2-Azaspiro[4.4]nonan-1-one
- 3,4-Diphenyl-1,7-dioxa-2-azaspiro[4.4]non-2-en-6-one
Uniqueness
2-Methyl-2-azaspiro[4.4]non-7-EN-1-one is unique due to its specific spirocyclic structure and the presence of a nitrogen atom within the ring system.
Properties
CAS No. |
116548-94-8 |
---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-methyl-2-azaspiro[4.4]non-7-en-1-one |
InChI |
InChI=1S/C9H13NO/c1-10-7-6-9(8(10)11)4-2-3-5-9/h2-3H,4-7H2,1H3 |
InChI Key |
FPTBFQCEOBTMTJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(C1=O)CC=CC2 |
Origin of Product |
United States |
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